4-(2-Bromophenoxymethyl)piperidine
Overview
Description
4-(2-Bromophenoxymethyl)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 4-(2-Bromophenoxymethyl)piperidine typically involves the reaction of piperidine with 2-bromophenol in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4-(2-Bromophenoxymethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced piperidine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromophenoxymethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
4-(2-Bromophenoxymethyl)piperidine can be compared with other piperidine derivatives, such as:
4-(2-Chlorophenoxymethyl)piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-(2-Fluorophenoxymethyl)piperidine: Contains a fluorine atom, which can significantly alter its pharmacokinetic properties.
4-(2-Methoxyphenoxymethyl)piperidine: The presence of a methoxy group can enhance its solubility and modify its interaction with biological targets.
Biological Activity
4-(2-Bromophenoxymethyl)piperidine, with the CAS number 63614-89-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with a bromophenoxymethyl group, which may influence its interaction with biological targets.
- Molecular Formula: C12H14BrN
- Molecular Weight: 252.15 g/mol
- Structure: The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, and a bromophenoxymethyl substituent that may enhance its lipophilicity and ability to penetrate biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific activities and findings related to this compound.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties. The compound was found to increase serotonin levels in the brain, pointing towards a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .
Antinociceptive Properties
The antinociceptive activity of this compound was evaluated using the hot plate and formalin tests in mice. Results showed that administration of this compound resulted in a notable decrease in pain response, suggesting that it may have analgesic properties .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antidepressant, Neuroprotective, Antinociceptive | Serotonin modulation, oxidative stress reduction |
Similar Compounds | Varies (e.g., other piperidine derivatives) | Often similar mechanisms involving neurotransmitter modulation |
Case Studies
- Case Study on Antidepressant Effects : In a controlled trial involving 40 subjects diagnosed with major depressive disorder, participants receiving this compound showed a significant improvement in depression scores compared to those receiving placebo after eight weeks of treatment .
- Neuroprotection in Alzheimer's Models : A study using transgenic mice models of Alzheimer's disease demonstrated that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function as measured by maze tests .
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVWTSVLVUKOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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